N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941895-69-8
VCID: VC4504460
InChI: InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO
Molecular Formula: C13H17N3O5
Molecular Weight: 295.295

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide

CAS No.: 941895-69-8

Cat. No.: VC4504460

Molecular Formula: C13H17N3O5

Molecular Weight: 295.295

* For research use only. Not for human or veterinary use.

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide - 941895-69-8

Specification

CAS No. 941895-69-8
Molecular Formula C13H17N3O5
Molecular Weight 295.295
IUPAC Name N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide
Standard InChI InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19)
Standard InChI Key HMMFYDNTBRYYBI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO

Introduction

Synthesis

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the following steps:

  • Preparation of Substituents:

    • The hydroxyalkylamine (1-hydroxy-2-methylpropan-2-amine) and nitroaniline (2-methyl-4-nitroaniline) are synthesized or purchased as precursors.

  • Formation of Oxalamide Core:

    • React oxalyl chloride with the two amine groups (hydroxyalkylamine and nitroaniline) in a stepwise manner under controlled conditions.

    • A base such as triethylamine is used to neutralize HCl formed during the reaction.

  • Purification:

    • The crude product is purified using recrystallization or chromatography techniques.

This method ensures high purity and yield of the target compound.

Medicinal Chemistry

Oxalamides like this compound are often explored for their potential biological activities:

  • Anti-inflammatory properties: The nitrophenyl group can interact with biological targets involved in inflammatory pathways.

  • Antimicrobial activity: Nitroaromatic compounds are known for their ability to disrupt microbial processes.

  • Hydrogen bonding potential: The oxalamide core may serve as a scaffold for enzyme inhibition or receptor binding.

Material Science

Due to its amphiphilic nature, this compound could be used in designing supramolecular assemblies or as a building block for advanced materials.

Hydrogen Bonding and Crystallography

Oxalamides are known for their ability to form extensive hydrogen-bonding networks, which influence their solid-state properties:

  • Intramolecular hydrogen bonds stabilize the molecular conformation.

  • Intermolecular hydrogen bonds contribute to crystal packing, potentially forming layered or chain-like structures.

Single-crystal X-ray diffraction studies would provide insights into the exact arrangement of this compound in the solid state.

Future Research Directions

Further research on N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide could focus on:

  • Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activities.

  • Derivatization: Modifying substituents to enhance solubility or bioavailability.

  • Material Applications: Exploring its use in polymer chemistry or nanotechnology.

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